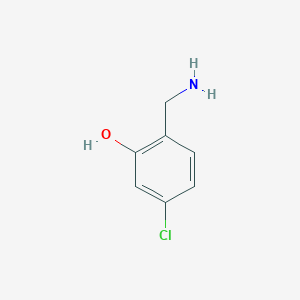

2-(Aminomethyl)-5-chlorophenol

Vue d'ensemble

Description

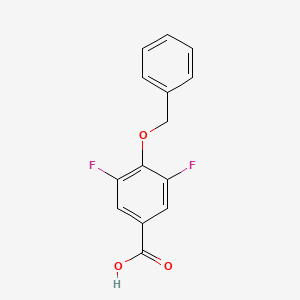

The compound “2-(Aminomethyl)-5-chlorophenol” likely contains an aminomethyl group and a chlorophenol group. An aminomethyl group is a functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group . Chlorophenols are a group of chemicals with a benzene ring, a hydroxyl group (-OH), and one or more chlorine atoms .

Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-5-chlorophenol” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . For similar compounds, alternative synthesis methods have been explored .Applications De Recherche Scientifique

-

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used in the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination .

- Method of Application : The methodology involves proline-catalyzed asymmetric α-amination followed by reductive amination .

- Results or Outcomes : The products resemble those obtained through direct asymmetric diamination of terminal alkenes. The methodology is used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity .

-

Synthesis of PPD analogues and Trypanocidal Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : 2-(Aminomethyl)pyridine is used in the synthesis of PPD analogues. It is also used in the preparation of 5-nitro-2-furancarboxylamides displaying potent trypanocidal activity against trypanosomiasis .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The compound shows potent trypanocidal activity against trypanosomiasis .

-

Antibacterial and Antibiofilm Agents

- Scientific Field : Biomedical Engineering

- Application Summary : Cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development. This class of molecules possesses several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The review surveys the structure–activity of advanced antimicrobial cationic polymers, with low toxicity and high selectivity to potentially become useful for real applications .

-

Preparation of Buffer Solutions

- Scientific Field : Chemistry

- Application Summary : Aminomethyl propanol is used for the preparation of buffer solutions . It is also a component of the drugs ambuphylline and pamabrom .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : It is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .

-

Nonlinear Optical (NLO) Materials

- Scientific Field : Material Science

- Application Summary : Organic phosphate nonlinear optical (NLO) materials, especially with the introduction of π-conjugated organic cations, have attracted attention due to their excellent performance and promising applications .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The review surveys the structure–activity of advanced antimicrobial cationic polymers, with low toxicity and high selectivity to potentially become useful for real applications .

- Methyl (2S)-2-(aminomethyl)butanoate hydrochloride

- Scientific Field : Organic Chemistry

- Application Summary : This compound is a highly pure and specialized chemical compound that holds immense value for researchers and scientists across various disciplines .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : This compound serves as a valuable building block in the synthesis of a wide range of pharmaceutical compounds, contributing to the development of innovative therapies targeting various health conditions .

Orientations Futures

Propriétés

IUPAC Name |

2-(aminomethyl)-5-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFODQGSLFISIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-5-chlorophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline](/img/structure/B1529343.png)

![2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole](/img/structure/B1529344.png)

![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)

![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)

![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)